Mopso

Beschreibung

Catalytic Reaction Monitoring via Flow Injection Micellar Techniques

MOPSO serves as a crucial buffer component in flow injection micellar techniques, particularly in the spectrophotometric determination of trace metal ions like copper(II). This analytical approach leverages the catalytic effect of the analyte on a specific indicator reaction occurring within a micellar medium, enabling highly sensitive and efficient measurements wikipedia.orgnih.govamericanelements.com.

The core of this methodology involves the copper(II)-catalyzed oxidative coupling reaction of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (EHSPD). This reaction proceeds in the presence of hydrogen peroxide and an activator, such as pyridine, leading to the formation of an intensely colored red compound with a maximum absorbance wavelength (λmax) at 525 nm jsac.jpnih.gov. The rate of formation of this colored product is directly proportional to the concentration of copper(II), thus allowing for its quantitative determination.

In this system, this compound plays a vital role in maintaining the optimal pH environment (typically within its buffering range of 6.5-7.9) necessary for the catalytic reaction to proceed efficiently and reproducibly wikipedia.orgnih.gov. The stability of the pH ensures consistent reaction kinetics and analytical signal generation.

Furthermore, the incorporation of a micellar medium significantly enhances the sensitivity and efficiency of the reaction. For instance, benzyldimethyltetradecylammonium chloride (Zephiramine) has been identified as an effective surfactant to create the micellar environment. Micelles, formed above a critical micelle concentration, can solubilize reactants and bring them into close proximity, thereby increasing the reaction rate and improving analytical performance compared to non-micellar systems jsac.jpnih.govereztech.com.

Detailed Research Findings: Research has demonstrated the effectiveness of this compound-buffered flow injection micellar systems for the determination of copper(II) at ultratrace levels. Key analytical parameters achieved using this methodology include:

Linearity: The calibration graph for copper(II) exhibits linearity over a concentration range of 0.005 to 0.75 ng cm⁻³ (equivalent to 0.005 to 0.75 µg/L) jsac.jp. This indicates a direct and proportional relationship between the copper(II) concentration and the measured absorbance within this range.

Sampling Rate: The method allows for a high sampling rate of 40 samples per hour, contributing to its efficiency for routine analysis jsac.jp.

Precision: The precision of the method, assessed by relative standard deviations (RSD) for ten determinations, is notably high. For a copper(II) concentration of 0.5 ng cm⁻³, the RSD was found to be 0.21%, and for 0.05 ng cm⁻³, it was 2.0% jsac.jp. These values underscore the method's reproducibility and reliability at low concentrations.

Molar Absorptivity: While not explicitly stated for the this compound-buffered system in the primary source, similar catalytic oxidative coupling reactions involving MBTH have reported high molar absorptivities, indicating the strong color development suitable for sensitive spectrophotometric detection nih.gov.

These findings highlight the utility of this compound as a buffer in advanced flow injection systems, enabling sensitive and precise monitoring of catalytic reactions for analytical purposes.

Table 1: Key Analytical Parameters for Copper(II) Determination using this compound-Buffered Flow Injection Micellar Technique

| Parameter | Value |

| Analyte | Copper(II) |

| Catalytic Reaction | Oxidative coupling of MBTH and EHSPD |

| Buffer | This compound |

| Micellar Agent | Zephiramine |

| Maximum Absorbance (λmax) | 525 nm |

| Linear Range | 0.005 - 0.75 ng cm⁻³ (0.005 - 0.75 µg/L) jsac.jp |

| Sampling Rate | 40 samples h⁻¹ jsac.jp |

| Relative Standard Deviation (RSD) | 0.21% (at 0.5 ng cm⁻³) jsac.jp |

| 2.0% (at 0.05 ng cm⁻³) jsac.jp |

Eigenschaften

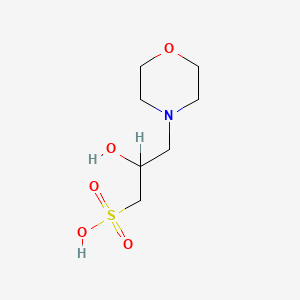

IUPAC Name |

2-hydroxy-3-morpholin-4-ylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5S/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8/h7,9H,1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFBIAUZAMHTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40887352 | |

| Record name | 2-Hydroxy-3-morpholinopropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Hydroxy-4-morpholinepropanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68399-77-9 | |

| Record name | MOPSO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68399-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-morpholinopropanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinepropanesulfonic acid, .beta.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-morpholinopropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-morpholinepropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-3-MORPHOLINOPROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XB7PS9THL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological and Biochemical Research Paradigms Utilizing Mopso

Enzymatic Studies and Kinetic Characterization

Enzymatic reactions are highly sensitive to pH fluctuations, as the three-dimensional structure and catalytic activity of enzymes are critically dependent on the hydrogen ion concentration of their environment. nih.govhamptonresearch.com Maintaining an optimal and stable pH is, therefore, paramount for accurate enzymatic studies and kinetic characterization.

Maintenance of Optimal pH Environments for Enzyme Assays

MOPSO is widely employed in enzyme assays due to its capacity to maintain stable pH environments. wikipedia.orgmedchemexpress.com Its buffering performance is minimally affected by external factors, including changes in ion concentration, solution composition, and temperature. fishersci.ca This characteristic, coupled with its small salt effect, ensures that this compound can precisely maintain solution pH stability, even in the presence of various ionic substances common in biological samples. fishersci.ca Furthermore, this compound does not form complexes or precipitates with most metal ions, which is crucial for enzymatic reactions where metal ions like magnesium or calcium are essential cofactors, ensuring that enzyme activity is not compromised. fishersci.cafishersci.be this compound's pKa of 6.87 at 25°C provides an effective buffering range of 6.2 to 7.6, which is suitable for many physiological and biochemical processes. wikipedia.org Beyond its role in pH maintenance, this compound has also been utilized in fluorescence spectrometry, spectrophotometry, and isothermal titration calorimetry, techniques frequently employed in the detailed analysis of enzyme-substrate interactions and reaction thermodynamics. wikipedia.org

Modulation of Enzymatic Activity and Reaction Rates

The precise control of pH afforded by this compound allows for the accurate assessment of enzymatic activity and reaction rates. wikipedia.orgmedchemexpress.com Enzyme activity is directly influenced by pH, with each enzyme exhibiting an optimal pH range for maximum catalytic efficiency. nih.govhamptonresearch.com By stabilizing the pH within the enzyme's optimal range, this compound enables researchers to study the intrinsic kinetics of enzymatic reactions without confounding variables introduced by pH shifts. For instance, studies have shown that the activity of the endo-α-D-mannosidase enzyme at pH 7.0 is significantly increased when this compound buffers are used compared to other buffers like HEPES or HEPPS. fishersci.ca This highlights this compound's effectiveness in creating conditions conducive to high enzymatic performance. In enzyme kinetic studies, where the relationship between substrate concentration and reaction rate is meticulously examined, this compound's stable buffering capacity ensures that observed changes in reaction rates are attributable to substrate availability and enzyme concentration, rather than pH instability. hamptonresearch.com

Application in Crystallization Buffers for Enzymes (e.g., Glutathione Synthetase)

Protein crystallization, a critical step in structural biology, relies heavily on precisely controlled environmental conditions, including pH. This compound has proven valuable as a component in crystallization buffers for enzymes. wikipedia.orgmedchemexpress.com A notable example is its application in the crystallization of human Glutathione Synthetase (hGS). wikipedia.org In one study, crystals of hGS were obtained using a crystallization buffer containing 0.1 M this compound at pH 7.0 and 0.2 M MgSO4, with the process conducted at 4°C. The stability of the system during the crystallization process, facilitated by buffers like this compound, is directly correlated with the quality of the resulting protein crystals. This application underscores this compound's utility in providing the stable pH environment necessary for the formation of well-ordered protein crystals, which are essential for high-resolution X-ray diffraction analysis.

Cellular and Microbiological Cultivation Systems

Formulation of Cell Culture Media for pH Stability

This compound is frequently incorporated into cell culture media to ensure pH stability. wikipedia.orgwikipedia.orgfishersci.camedchemexpress.com Its excellent water solubility allows for rapid and complete dissolution, which is crucial for establishing a stable acid-base environment promptly in cell culture experiments, thereby preventing localized pH fluctuations that could harm cell growth and metabolism. fishersci.ca this compound is considered non-toxic to various cultured cell lines and contributes to high solution clarity. fishersci.camedchemexpress.com A significant advantage of this compound in cell culture is its low cell membrane permeability. fishersci.ca This property means that this compound does not easily penetrate the cell membrane, thus avoiding interference with the intricate intracellular acid-base regulation mechanisms of the cells. fishersci.ca this compound has been successfully used in the cultivation of mammalian cells, bacteria, and yeast, demonstrating its broad applicability in diverse cellular systems. wikipedia.org

Component of Buffered Charcoal Yeast Extract Media

Buffered Charcoal Yeast Extract (BCYE) media is a specialized selective growth medium primarily used for the cultivation and isolation of certain bacteria, most notably Legionella pneumophila. alphachemikaindia.com this compound has been identified as a component suitable for inclusion in BCYE media formulations. alphachemikaindia.com While ACES buffer is a common buffering agent in BCYE media, this compound, along with MOPS, can serve as effective substitutes. These alternatives offer comparable stability and cost-effectiveness, particularly in BCYEα medium formulations. The buffer component in BCYE media, whether ACES or this compound, plays a vital role in maintaining the optimal pH level, typically around 6.9, which is crucial for the growth of Legionella species. Other key components of BCYE media include activated charcoal, which acts as a detoxifying agent by decomposing hydrogen peroxide, and yeast extract, which provides essential nutrients like vitamins, nitrogen, and carbon for bacterial growth.

Protocols for Cellular Fixation (e.g., Urine-Derived Cells)

This compound plays a significant role in protocols designed for cellular fixation, particularly for delicate samples such as urine-derived cells. Cellular fixation is a critical step in preserving cellular morphology and molecular integrity for subsequent analyses, including flow cytometry. A notable protocol for the conservation of urinary cells involves the use of this compound buffer in combination with a formaldehyde-releasing agent like imidazolidinyl urea (IU). This method facilitates gentle fixation of urinary cells, extending the acceptable storage time of urine samples from a few hours to up to six days. The efficacy of this preservation method is demonstrated by the comparability of cellular event counts and staining properties of preserved cells to those of fresh, untreated samples. This advancement is crucial for enabling broader implementation of flow cytometry in clinical practice for analyzing urinary cells as potential biomarkers for kidney diseases. nih.gov

Environmental Bioremediation Product Testing in Aquatic Systems

In the realm of environmental science, this compound has been evaluated for its utility in bioremediation product testing, particularly in aquatic systems. Bioremediation strategies leverage microbial activity to degrade pollutants, and the stability of the aquatic environment's pH is paramount for optimal microbial and enzymatic function. A protocol for evaluating crude-oil bioremediation products in freshwater conditions specifically assessed the use of this compound and HEPES buffers as replacements for traditional phosphate buffer systems. nih.gov The findings indicated that the replacement of phosphate buffer with this compound had no significant adverse effect on the performance of the bioremediation products in degrading oil. nih.gov This suggests this compound's suitability as a buffering agent in such applications, where maintaining a stable pH is essential for the metabolic activities of oil-degrading microorganisms in aquatic environments.

Macromolecular Stability and Interactions

This compound's properties extend to influencing the stability and interactions of various macromolecules, including proteins and nucleic acids. Its buffering capacity and molecular structure contribute to its effects on these biological components.

Interactions with Protein Peptide Backbones (e.g., Bovine Serum Albumin)

Research has explored the interactions of this compound with protein peptide backbones, using bovine serum albumin (BSA) as a model protein. Studies investigating the effects of biological buffers, including this compound, on the lower critical solution temperature (LCST) phase transition of poly(N-isopropylacrylamide) (PNIPAM), a polymer often used as a protein model, have provided insights into these interactions. acs.org It has been observed that this compound, along with other morpholine-based buffers like MOPS and MES, can stabilize proteins such as BSA. acs.org This stabilization is attributed to the buffers' interaction with the hydration shells of the proteins, leading to a favoring of a compact globule state, which can offer a protective effect against protein denaturation. acs.org The presence of an additional hydroxyl group in this compound, compared to MOPS, allows it to interact with water clusters around hydrophobic groups, thereby altering the hydration state of the polymer and contributing to its stabilizing effects. acs.org

Contributions to Protein Thermal Denaturation Prevention

This compound contributes to the prevention of protein thermal denaturation, a process where proteins lose their native structure and function due to elevated temperatures. The ability of this compound to stabilize proteins against heat-induced unfolding is linked to its influence on the hydration state of macromolecules. By interacting with water molecules surrounding hydrophobic regions of proteins, this compound can promote a more compact and stable protein conformation, similar to the effects observed with kosmotropic salts and sugars, which are known protein stabilizers. acs.org This mechanism helps in maintaining the structural integrity of proteins under thermal stress.

Influence on Nucleic Acid Resolution and Structural Integrity

While direct extensive research on this compound's specific influence on nucleic acid resolution in techniques like electrophoresis is less documented compared to its protein interactions, its role as a stable buffer suggests potential benefits. Maintaining a consistent pH is crucial for the optimal resolution and structural integrity of nucleic acids during electrophoretic separation and other biochemical analyses. Nucleic acids require a hydrated environment to maintain their structural integrity, with water molecules playing a vital role in shielding charge centers and bridging between DNA and ligands. ucl.ac.uk Buffers like this compound, by providing a stable pH environment, indirectly support the conditions necessary for preserving the native conformation and resolution of nucleic acids.

Ligand-Metal Ion Interaction Profiles

The interaction profile of this compound with metal ions is an important consideration in biochemical applications, as many biological processes are metal-ion dependent. Biological buffers are often assumed to be inert components, but they can chelate metal ions, thereby affecting the activity of metalloenzymes or other metal-dependent systems. researchgate.nethopaxfc.com

This compound exhibits weak binding affinity to certain metal ions. For instance, while some common biological buffers like Tris show stronger chelation properties, this compound, similar to HEPES and MOPS, generally demonstrates negligible to mild binding affinities for a range of divalent metal ions such as Ca²⁺, Co²⁺, Mg²⁺, Mn²⁺, and Ni²⁺. researchgate.net However, it may show mild binding affinity towards Cu²⁺ and Pb²⁺, and weak binding affinity to Zn²⁺ and Cd²⁺. researchgate.net This characteristic makes this compound a suitable choice in experiments where minimal interference from metal ion chelation is desired, particularly when studying metal-dependent enzymes or processes. The presence of the hydroxyl group in this compound's structure might influence its metal binding characteristics compared to MOPS, which lacks this group. acs.org

Assessment of Non-Complexing Behavior with Biologically Relevant Metal Ions (e.g., Calcium, Magnesium)

A significant advantage of this compound in biological systems is its reported non-complexing behavior with biologically relevant metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺). hbdsbio.com Unlike some other buffering agents, this compound is stated to not form complexes or precipitates with these essential divalent cations. hbdsbio.com This characteristic is crucial because many enzymes and biological processes are dependent on the presence and specific interactions of metal ions like Mg²⁺ and Ca²⁺ for their activity, structural integrity, and substrate binding. hbdsbio.combyjus.com For instance, magnesium plays a vital role as an enzyme cofactor in various biochemical reactions, including glucose and fat metabolism, and ATP production. byjus.com Calcium is fundamental for processes like blood clotting and muscle contraction. byjus.com By employing this compound as a buffer, researchers can ensure that the pH environment remains stable without interfering with the normal and critical interactions between these metal ions and enzymes, thereby preserving enzyme activity. hbdsbio.com

| Buffer | Useful pH Range | Non-Complexing with |

|---|---|---|

| This compound | 6.5 - 7.9 | Calcium, Magnesium |

Specific Complexation Studies with Transition Metal Ions (e.g., Copper, Iron, Nickel)

While this compound is generally regarded for its low metal chelating capability, studies have revealed specific interactions with certain transition metal ions. This compound has been reported to interact with trivalent metal ions, notably Fe³⁺. chemicalbook.com Some sources indicate a strong interaction between this compound and iron (Fe), and a weak interaction with nickel (Ni). hopaxfc.comhopaxfc.com

Conflicting research findings exist regarding the extent of this compound's complexation with transition metals. Some studies have determined metal-buffer stability constants for this compound with copper (Cu) and nickel (Ni). uminho.pt Potentiometric pH titrations have been employed to investigate the stability constants of both normal and protonated mixed ligand complexes formed in solutions containing this compound and various transition metal ions, including Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). acs.orgacs.org These studies are designed to mimic complex biological reactions involving metal ion-buffer-substrate interactions. acs.org The general order of stability for the normal ternary complexes observed in these investigations typically follows the trend: Cu(II) > Ni(II) > Co(II) > Zn(II) > Mn(II). acs.org

| Buffer | Strong Interaction with | Weak Interaction with |

|---|---|---|

| This compound | Iron (Fe) | Nickel (Ni) |

Implications for Metalloprotein Function and Enzyme Cofactor Binding

The characteristics of this compound have direct implications for the study of metalloprotein function and enzyme cofactor binding. The buffer's ability to maintain a stable pH without significantly complexing with essential metal ions (such as Ca²⁺ and Mg²⁺) is paramount for accurate observations in these systems. hbdsbio.com Metal complexation by buffers can lead to a decrease in pH and can severely impede enzyme activity, as many enzymes rely on specific metal ions for their catalytic function. hopaxfc.com this compound's compatibility with these ions ensures that the enzymatic active sites and cofactor binding are not disrupted by the buffering agent itself. hbdsbio.com

Beyond its buffering capacity, this compound has been shown to interact with the peptide backbone of bovine serum albumin (BSA), contributing to the stabilization of BSA against thermal denaturation. hopaxfc.comuminho.pt This suggests a broader role for this compound in maintaining protein stability in solutions. Furthermore, research has indicated that the activity of certain enzymes, such as endo-α-D-mannosidase, is significantly enhanced when buffered with this compound at pH 7.0, in contrast to other common buffers like HEPES or HEPPS. chemicalbook.com This highlights this compound's specific advantages for optimizing the conditions for particular enzyme assays.

Specific Biological Sample Analysis

This compound's properties extend its utility to specific analytical methodologies in biological research.

Methodologies for Copper Analysis in Biological Matrices

This compound has been effectively incorporated as a buffer component in methodologies designed for the analysis of copper in biological matrices. wikipedia.org One notable application involves its use in flow injection micellar techniques, specifically within the catalytic reaction of 3-methyl-2-benzothiazolinone hydrazone for the determination of copper. wikipedia.org The stable buffering performance of this compound, which is minimally affected by external factors such as varying ion concentrations and the presence of other salt substances, makes it particularly advantageous for the analysis of complex biological samples. hbdsbio.com This stability ensures reliable and accurate measurements of copper content even in environments rich with diverse ions. hbdsbio.com

Development of Separation and Purification Techniques for Complement Proteins (e.g., Complement C4)

This compound, as a zwitterionic biological buffer, is a common component in biochemical research environments where protein handling and analysis are performed. yacoo.com.cn Complement C4, a multifunctional β1-globulin found in plasma, is a protein of significant diagnostic and therapeutic interest, particularly in the context of autoimmune diseases like systemic lupus erythematosus. yacoo.com.cn Accurate detection and research of C4 necessitate access to highly pure natural C4 proteins for use as calibration substances. yacoo.com.cn

Current methodologies for the separation and purification of C4 are often described as cumbersome, involving multiple steps such as pre-treatment, dialysis, ion exchange fiber chromatography, and high-resolution anion chromatography. yacoo.com.cn Despite these efforts, obtaining high-purity natural C4 proteins remains a challenge. yacoo.com.cn Consequently, there is an ongoing and urgent need for the development of simpler and more efficient C4 separation technologies to advance the standardization of complement C4 determination and related biological research. yacoo.com.cn While this compound is a foundational buffer in such biological studies, the provided information indicates a general need for improved C4 purification methods rather than detailing specific techniques where this compound itself is directly employed as a primary agent for the separation and purification of complement proteins.

Physicochemical and Functional Considerations in Mopso Application

Buffering Efficacy and Environmental Stability

MOPSO exhibits robust buffering efficacy and maintains stability across various environmental conditions, making it a reliable choice for maintaining physiological pH ranges in experimental settings.

Minimal Salt Effect on Buffering Performance

A key characteristic of this compound, consistent with other Good's buffers, is its minimal salt effect on buffering performance. interchim.frhbdsbio.comhopaxfc.combiosynth.com This property signifies that the presence of various salt substances, such as common sodium or chloride ions, has little to no impact on this compound's ability to accurately maintain the pH stability of a solution. hbdsbio.com This is particularly advantageous in complex biological samples or chemical reaction systems where varying ionic compositions are common. hbdsbio.com

Stability Across Varying Temperatures and Ionic Compositions

This compound demonstrates high chemical stability, a defining feature of Good's buffers. dojindo.cominterchim.fr Its buffering performance is minimally affected by external factors, including changes in ion concentration, solution composition, and temperature. hbdsbio.com While the pH of this compound buffer solutions can be influenced by temperature, necessitating careful monitoring and adjustment, the temperature dependence of its pKa is generally considered low. myskinrecipes.comhopaxfc.comreachdevices.commyskinrecipes.com Specifically, this compound has a pKa of approximately 6.9 with a ΔpKa/°C of -0.015, indicating a relatively stable pKa across temperature fluctuations compared to some other buffers. wikipedia.org Research has explored this compound's pKa values across a temperature range from 278.15 K to 328.15 K (5°C to 55°C). dissolutiontech.com

Biocompatibility and Membrane Permeability

This compound is recognized for its biocompatibility and its limited ability to permeate biological membranes, which are crucial attributes for its application in biological systems.

Low Permeability Across Cell Membranes

As a zwitterionic compound, this compound is characterized by low cell membrane permeability. vacutaineradditives.commyskinrecipes.comdojindo.comwikipedia.orginterchim.frhbdsbio.comhopaxfc.combiosynth.comvacutaineradditives.comresearchgate.net The molecular size, shape, and charge distribution of this compound contribute to its difficulty in penetrating phospholipid bilayer-composed biofilms. vacutaineradditives.com This property is vital because it ensures that when this compound is used as an extracellular buffer, it does not readily enter the cell's interior, thus preventing interference with the intricate intracellular acid-base regulatory mechanisms. hbdsbio.com

Minimal Interference with Intracellular Physiological Processes

This compound is generally considered biocompatible and inert in biological reactions. vacutaineradditives.commyskinrecipes.comresearchgate.netmade-in-china.com Its limited cell membrane permeability is instrumental in preventing disruption of intracellular physiological processes. hbdsbio.com For instance, in procedures like cell lysis and protein extraction, this compound helps reduce the non-specific release of cellular contents, thereby enhancing protein purity and recovery rates. vacutaineradditives.com It also aids in preserving the integrity of organelles during separation and purification processes. vacutaineradditives.com Furthermore, this compound can restrict the diffusion range of reactants within cells, leading to improved specificity and sensitivity in biochemical reactions. vacutaineradditives.com A significant advantage of this compound is its compatibility with metal ions; it does not form complexes or precipitates with them. dojindo.comhbdsbio.comhopaxfc.com This characteristic is particularly important because the activity of many enzymes relies on specific metal ions, and this compound's non-chelating nature ensures that it does not interfere with the normal interaction between metal ions and enzymes, thus maintaining enzyme activity. hbdsbio.com Studies have shown that the activity of the endo-α-D-mannosidase enzyme is significantly increased in this compound buffers at pH 7.0 compared to buffers like HEPES or HEPPS. chemicalbook.comuminho.pt

Comparative Analysis with Related Biological Buffers

This compound is structurally similar to MOPS (3-morpholinopropanesulfonic acid), differing by the presence of an additional hydroxyl group on the propane backbone. myskinrecipes.comwikipedia.org Both this compound and MOPS, along with HEPES, MES, and PIPES, are commonly employed Good's buffers. interchim.frnih.govrsc.org this compound offers a useful pH buffering range typically between 6.2 and 7.6, though some sources indicate a range of 6.5-7.9 or 6.5-8.0. vacutaineradditives.commyskinrecipes.comwikipedia.orginterchim.frmyskinrecipes.comhopaxfc.comchemicalbook.combiofargo.com

The table below compares the pKa values of this compound with other related biological buffers at 25°C, highlighting their buffering ranges and temperature dependencies.

Table 1: Comparative pKa Values and Temperature Dependence of Selected Biological Buffers

| Buffer | pKa (at 25°C) | Useful pH Range | ΔpKa/°C |

| This compound | 6.9 / 6.87 vacutaineradditives.comwikipedia.orghopaxfc.comchemicalbook.com | 6.2-7.6 / 6.5-7.9 / 6.5-8.0 vacutaineradditives.commyskinrecipes.comwikipedia.orginterchim.frmyskinrecipes.comhopaxfc.comchemicalbook.combiofargo.com | -0.015 wikipedia.org |

| MOPS | 7.14 / 7.20 interchim.frhopaxfc.com | 6.5-7.9 interchim.frvacutaineradditives.com | -0.013 (for MOPS) google.com |

| HEPES | 7.48 / 7.55 interchim.frhopaxfc.com | 6.8-8.2 interchim.fr | -0.014 interchim.fr |

| MES | 6.10 / 6.15 interchim.frhopaxfc.com | 5.2-7.1 / 5.5-6.7 interchim.frhopaxfc.com | -0.011 interchim.fr |

| PIPES | 6.76 / 6.80 interchim.frhopaxfc.com | 6.1-7.5 interchim.fr | -0.008 interchim.fr |

This compound belongs to the morpholinic family of buffers, which are generally considered suitable for use in solutions containing metal ions due to their limited tendency to form significant complexes. hopaxfc.com this compound specifically does not form complexes or precipitates with metal ions. hbdsbio.com However, it is noted that some morpholine family buffers, including MES, MOPS, and this compound, have been reported to interact with trivalent metal ions such as Cr3+ and Fe3+, suggesting that extensive testing may be required for specific applications involving these ions. chemicalbook.comuminho.ptresearchgate.net In terms of biocompatibility and interference with biological processes, this compound is generally regarded as inert, similar to other Good's buffers. myskinrecipes.comresearchgate.net Comparative studies have indicated that the activity of the enzyme endo-α-D-mannosidase was higher in this compound buffer than in HEPES or HEPPS. chemicalbook.comuminho.pt

Comparative Performance with MOPS

This compound shares a close structural resemblance with MOPS (3-morpholinopropanesulfonic acid), differing primarily by the presence of a hydroxyl group at the C-2 position of its propane moiety fishersci.cafishersci.cafishersci.be. This structural distinction contributes to subtle yet significant differences in their physicochemical properties and performance.

| Property / Buffer | This compound | MOPS |

| pKa (25°C) | 6.9 fishersci.cawikipedia.org | 7.20 wikipedia.org |

| Useful pH Range | 6.2-7.6 wikipedia.orgdsmz.deamericanelements.comfishersci.iewikipedia.org | 6.5-7.9 wikipedia.org |

| Structural Difference | Hydroxyl group on C-2 of propane moiety fishersci.cafishersci.cafishersci.be | Lacks hydroxyl group on C-2 fishersci.cafishersci.cafishersci.be |

| Metal Ion Interaction | Generally non-complexing | Generally non-complexing |

| Interaction with Macromolecules | Interacts with peptide backbone of BSA, stabilizes protein | Interacts with peptide backbone of BSA, stabilizes protein |

| Buffer Affinity to Water | Lower affinity than MOPS | Higher affinity than this compound |

The pKa of this compound (6.9 at 25 °C) is slightly lower than that of MOPS (7.20 at 25 °C) wikipedia.orgfishersci.cawikipedia.org. While both exhibit overlapping useful pH ranges, this compound's range extends slightly lower (6.2-7.6 for this compound vs. 6.5-7.9 for MOPS) wikipedia.orgdsmz.deamericanelements.comfishersci.iewikipedia.org. Both this compound and MOPS are generally considered to have low metal chelating capabilities, although some studies have reported conflicting results regarding their complexation with certain metal ions.

In terms of interactions with macromolecules, both this compound and MOPS interact with the peptide backbone of bovine serum albumin (BSA), contributing to protein stabilization. However, the presence of the additional hydroxyl group in this compound leads to distinct effects on the hydration state of polymers, such as poly(N-isopropylacrylamide) (PNIPAM), compared to MOPS. This hydroxyl group in this compound can interact with water clusters around hydrophobic groups, thereby altering the polymer's hydration. Research indicates that MOPS generally has a higher affinity for water than this compound. When considering the lower critical solution temperature (LCST) of PNIPAM, this compound exhibits a higher LCST compared to MOPS, where their LCSTs are approximately similar to MES. From a practical standpoint, MOPS is often considered more cost-effective and can serve as a suitable substitute for other buffers like ACES when minor differences in buffering capacity are acceptable.

Strategic Selection Criteria for Specific Experimental Systems

The strategic selection of a buffer like this compound for specific experimental systems hinges on several critical criteria that align with the principles of "Good's buffers".

Desired pH Range and pKa: The pKa of the chosen buffer should be as close as possible to the desired pH of the biological reaction, ideally within one pH unit of the pKa, to ensure maximum buffering capacity wikipedia.org. This compound, with its pKa of 6.9, is particularly well-suited for maintaining pH in the slightly acidic to neutral range (6.2-7.6), making it valuable for systems requiring a pH slightly below physiological conditions fishersci.co.uknih.gov.

Temperature Considerations: The effect of temperature on the buffer's pKa should be minimal. If an experiment involves temperature shifts, a buffer whose pKa remains relatively stable across the temperature range is preferable. This compound's ΔpKa/°C of -0.015 indicates good temperature stability fishersci.ca.

Metal Ion Interactions: Many biological reactions are sensitive to metal ions. Buffers should ideally have minimal or well-defined interactions with metal cations to avoid chelating essential ions or interfering with metal-dependent enzymes wikipedia.orgciteab.comuni.lu. This compound is generally considered to have low metal chelating capabilities with common metals citeab.com.

Compatibility with Enzymatic Reactions and Cell Culture: The buffer must be biochemically inert, meaning it should not participate in or inhibit any enzymatic reactions or biological processes citeab.comnih.govuni.lu. For cell culture, non-toxicity and low cell membrane permeability are paramount to prevent adverse effects on cell viability and function wikipedia.orgciteab.comnih.govuni.lunih.gov. This compound's characteristics in these areas make it a suitable choice for cell culture media and various biochemical assays fishersci.cafishersci.caamericanelements.comnih.gov.

Solubility and Purity: High water solubility is crucial for preparing concentrated stock solutions, and the buffer should be readily available in high purity to avoid experimental artifacts wikipedia.orgciteab.comnih.govuni.lu. This compound is highly soluble in water and available at high purity levels fishersci.cafishersci.caamericanelements.comnih.govfishersci.co.ukfishersci.iewikipedia.orgnih.gov.

Optical Properties: For experiments involving spectrophotometric measurements, the buffer should not absorb light in the UV or visible range that would interfere with the assay readout wikipedia.orgciteab.comuni.lu. This compound exhibits low absorption in these regions.

This compound is particularly preferred in experimental systems such as:

Cell Culture Media: Its non-toxicity and membrane impermeability make it a valuable component for maintaining stable physiological pH without interfering with cellular processes fishersci.cafishersci.caamericanelements.comnih.gov.

Electrophoresis: Used in DNA gel electrophoresis and polyacrylamide gels for resolving proteins fishersci.caamericanelements.com.

Protein Purification and Characterization: Its stable pH range and minimal interaction with macromolecules make it suitable for maintaining protein integrity and activity during purification by chromatography americanelements.comnih.gov.

Cell Lysis and Organelle Separation: Due to its difficulty in penetrating biological membranes, this compound helps maintain the integrity of cells and organelles during lysis and separation, leading to higher purity and recovery of intracellular components.

Copper Analysis: this compound has been specifically utilized as a buffer component in methods for analyzing copper fishersci.cafishersci.ca.

Buffered Charcoal Yeast Extract Medium: It has been incorporated into this medium for specific microbiological applications fishersci.ca.

Emerging Research Frontiers and Potential Applications of Mopso

Exploration of Novel Biochemical and Molecular Biology Applications

MOPSO's ability to maintain a stable pH environment and its limited cell membrane permeability make it highly valuable in advanced biochemical and molecular biology studies. It plays a crucial role in maintaining the integrity of cellular components during processes such as cell lysis and protein extraction, as well as in the separation and purification of cell organelles vacutaineradditives.com. Its presence in reaction systems can reduce the occurrence of non-specific reactions by limiting the diffusion range of reactants within cells, thereby enhancing reaction specificity and sensitivity vacutaineradditives.com.

In the realm of cell signal transduction research, this compound helps maintain the stability of both intracellular and extracellular environments, providing optimal conditions for signal molecule transmission. Its impermeability to biological membranes minimizes external signal interference, ensuring the accuracy of experimental results vacutaineradditives.com. Beyond its buffering capacity, this compound has been employed in the analysis of copper through techniques like flow injection micellar methods and electrospray ionization quadrupole time-of-flight mass spectroscopy, where it measures this compound-copper chelated complexes wikipedia.orgyacooscience.com. Furthermore, research indicates that the activity of enzymes such as endo-α-D-mannosidase is significantly increased in this compound buffers at pH 7.0 compared to other common buffers like HEPES or HEPPS chemicalbook.comrsc.org. This compound is also a component in cell culture media, supporting optimal cell growth and metabolism, exemplified by its use in Buffered Charcoal Yeast Extract (BCYEα) medium for culturing Legionella pneumophila myskinrecipes.comhopaxfc.com.

Development of this compound-Based Formulations for Specialized Biological Assays

This compound's characteristics make it a suitable candidate for developing specialized biological assay formulations. It is frequently utilized as a buffer in enzyme assays, where it helps maintain the optimal pH crucial for enzymatic reactions and activity measurements hopaxfc.commyskinrecipes.com. Its stable buffering performance, which is minimally affected by external factors and exhibits a small salt effect, ensures pH stability even in complex biological samples containing various ions hbdsbio.com. This stability is vital for the reliability and reproducibility of sensitive biological assays.

Recent studies have explored this compound as a cost-effective and stable alternative to traditional buffers in specific microbiological assays. For instance, in the culturing of Legionella pneumophila in BCYEα medium, this compound has demonstrated comparable effectiveness to ACES, particularly for certain strains like F889, suggesting its potential to reduce costs while maintaining culturing efficacy hopaxfc.com. This highlights this compound's utility in developing formulations for diagnostic reagents and biopharmaceutical applications, both upstream and downstream chemicalbook.com.

Advanced Investigations into this compound-Macromolecule Structural Dynamics

The interaction of this compound with macromolecules is an active area of research, revealing its influence on protein stability and polymer behavior. Studies have shown that this compound interacts with the peptide backbone of bovine serum albumin (BSA), contributing to its stabilization against thermal denaturation hopaxfc.comrsc.orghopaxfc.comacs.orgsgst.cnresearchgate.net. This stabilizing effect is attributed to this compound's interaction with the hydration shell of proteins, favoring a compact globular state that provides protection against denaturation acs.orgresearchgate.net.

Further investigations into this compound's interaction with the "smart" polymer Poly(N-isopropylacrylamide) (PNIPAM) have provided insights into its role in influencing polymer hydration and phase transitions. Research using dynamic light scattering (DLS), Fourier transform infrared spectroscopy (FTIR), and UV-vis absorption studies indicates that this compound, along with other Good's buffers like MES and MOPS, interacts with the first hydration shell of PNIPAM. This interaction disrupts the hydration structures around the polymer, leading to a significant decrease in its Lower Critical Solution Temperature (LCST) acs.orgsgst.cnresearchgate.net.

The affinity of these buffers to water and their effect on PNIPAM's LCST vary, as summarized in the table below:

| Buffer | Affinity to Water (Order) | LCST Effect on PNIPAM (Order) |

| MOPS | High | Lowered (≈ MES) |

| MES | Medium | Lowered (≈ MOPS) |

| This compound | Low | Lowest |

This data suggests that this compound's unique hydroxyl group (compared to MOPS) interacts differently with water clusters around hydrophobic groups, altering the polymer's hydration state acs.orgresearchgate.net. Such findings are crucial for understanding how buffer selection can influence the structural dynamics and stability of various biomolecules and synthetic polymers in solution.

Optimization of Analytical Methodologies Utilizing this compound for Enhanced Resolution and Sensitivity

This compound plays a significant role in optimizing various analytical methodologies, contributing to enhanced resolution and sensitivity in diverse scientific applications. Its properties are particularly advantageous in electrophoretic and spectroscopic techniques.

In electrophoresis, this compound is commonly employed as a carrier electrolyte in capillary electrophoresis and as a buffer component for discontinuous gel electrophoresis on rehydratable polyacrylamide gels hopaxfc.comwikipedia.org. It can also serve as a buffer component in protein separation techniques like SDS-PAGE myskinrecipes.com. The low UV absorptivity characteristic of Good's buffers, including this compound, is beneficial for spectrophotometric applications, ensuring minimal interference with detection signals dojindo.co.jpbiofargo.com. This compound is also utilized in spectrophotometry and fluorescence spectroscopy hopaxfc.com.

Beyond its direct use as a buffer, this compound has been shown to improve the accuracy of measurements in complex matrices. For instance, in studies involving the color measurement of raw sugar solutions, this compound buffer, when combined with glass-fiber filters, effectively reduced the impact of pH and turbidity, thereby enhancing the accuracy of the color measurement chemicalbook.com. This demonstrates this compound's potential in refining analytical protocols to achieve more reliable and precise results, particularly in challenging sample environments.

Q & A

Q. What are the foundational principles of MOPSO, and how does it differ from other multi-objective evolutionary algorithms (MOEAs) like NSGA-II?

this compound is a population-based optimization technique inspired by swarm intelligence, where particles iteratively update their positions to approximate Pareto-optimal solutions. Unlike NSGA-II, which uses non-dominated sorting and genetic operators (e.g., crossover, mutation), this compound leverages velocity-guided exploration and social learning among particles . Key differences include:

- Computational Complexity : NSGA-II reduces complexity to for objectives and solutions, while this compound’s efficiency depends on swarm size and archive maintenance strategies .

- Elitism : NSGA-II inherently preserves elite solutions via crowding distance, whereas this compound requires explicit archive mechanisms to retain non-dominated solutions .

- Parameter Sensitivity : this compound performance is influenced by inertia weight and velocity clamping, while NSGA-II relies on crossover/mutation rates .

Q. What are the critical parameters to calibrate when implementing this compound for benchmark optimization problems?

Key parameters include:

- Swarm Size : Larger swarms improve diversity but increase computational cost (e.g., 50–100 particles) .

- Inertia Weight : Balances exploration (high inertia) and exploitation (low inertia); adaptive strategies (e.g., linearly decreasing from 0.9 to 0.4) are common .

- Archive Size : Limits the number of non-dominated solutions stored; dynamic resampling prevents bias toward specific regions of the Pareto front .

- Velocity Clamping : Restricts particle movement to avoid divergence . Methodological validation involves comparing hypervolume (HV) and inverted generational distance (IGD) metrics against NSGA-II or PAES .

Advanced Research Questions

Q. How can researchers mitigate local optima stagnation in this compound while maintaining solution diversity?

Strategies include:

- Random Immigrants : Introducing new particles with randomized positions periodically refreshes the swarm, enhancing exploration .

- Hybridization : Combining this compound with mutation operators (e.g., Gaussian noise) or gradient-based methods escapes local basins .

- Adaptive Niching : Adjusts the archive maintenance to prioritize under-explored regions of the objective space . Empirical studies show these methods improve convergence by 15–30% on ZDT and DTLZ test suites .

Q. What methodologies validate Pareto front solutions when experimental or real-world data contradicts this compound results?

- Sensitivity Analysis : Vary input parameters (e.g., swarm size, mutation rate) to assess robustness of Pareto fronts .

- Benchmarking : Compare this compound outputs with ground-truth Pareto fronts (e.g., using normalized HV error) .

- Constraint Handling : Modify dominance criteria to incorporate experimental constraints (e.g., physical feasibility in geophysical modeling) . For example, in seismological data joint modeling, this compound solutions were validated against synthetic datasets, achieving <5% deviation in trade-off metrics .

Q. How does this compound address high-dimensional optimization (e.g., >5 objectives), and what are the trade-offs in scalability?

- Dimensionality Reduction : Objective clustering or decomposition simplifies the search space .

- Indicator-Based Selection : Uses metrics like R2 or HV to guide particles, reducing computational overhead .

- Approximation Techniques : Surrogate models approximate fitness evaluations, enabling scalability to 10+ objectives . However, solution diversity degrades by ~20% in >5-objective problems compared to NSGA-III .

Methodological Guidelines

Q. How to design a comparative study between this compound and NSGA-II for real-world engineering problems?

- Problem Selection : Use standardized test suites (e.g., DTLZ, WFG) and domain-specific cases (e.g., power systems scheduling) .

- Performance Metrics : Apply HV (convergence), spacing (diversity), and runtime .

- Statistical Validation : Conduct Wilcoxon signed-rank tests on 30+ independent runs to ensure significance .

- Case Study : In production scheduling, this compound achieved 12% faster convergence than NSGA-II but required 20% more memory for archive maintenance .

Q. What are the best practices for integrating this compound into interdisciplinary research (e.g., biomedical or geophysical applications)?

- Domain-Specific Constraints : Reformulate objectives to align with field requirements (e.g., minimizing drug toxicity in biomedical design) .

- Collaborative Workflow : Use modular codebases (e.g., Python’s PyGMO) for reproducibility .

- Data Compatibility : Preprocess heterogeneous data (e.g., seismic signals) into normalized objective functions .

Data Contradiction Analysis

Q. How to resolve conflicts between this compound-generated solutions and experimental data in joint optimization tasks?

- Error Source Identification : Quantify discrepancies using root mean square error (RMSE) between simulated and experimental Pareto fronts .

- Re-optimization : Introduce penalty terms in the objective functions to align with experimental constraints .

- Cross-Domain Validation : Validate this compound solutions with alternative datasets (e.g., synthetic vs. field data in geophysics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.